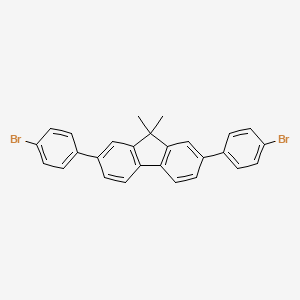
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the 2 and 7 positions of the fluorene core, with two methyl groups at the 9 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 9,9-dimethylfluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the development of new materials with unique optical and electronic characteristics.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole: Similar structure but with a carbazole core.
Bis(4-bromophenyl) ether: Contains two bromophenyl groups but with an ether linkage.
4,4’-Dibromobiphenyl: Similar bromophenyl groups but with a biphenyl core.
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Fórmula molecular |
C27H20Br2 |
|---|---|
Peso molecular |
504.3 g/mol |
Nombre IUPAC |
2,7-bis(4-bromophenyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C27H20Br2/c1-27(2)25-15-19(17-3-9-21(28)10-4-17)7-13-23(25)24-14-8-20(16-26(24)27)18-5-11-22(29)12-6-18/h3-16H,1-2H3 |
Clave InChI |
WALDNJBHNDUKDF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


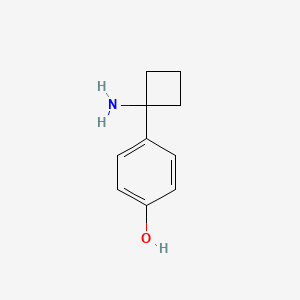

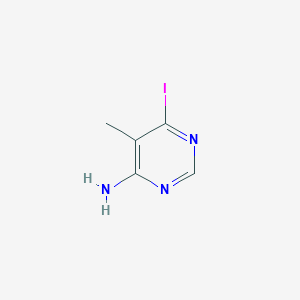

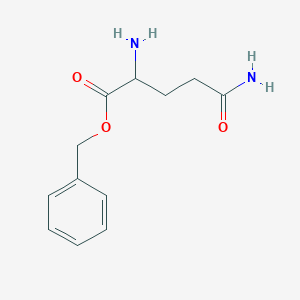
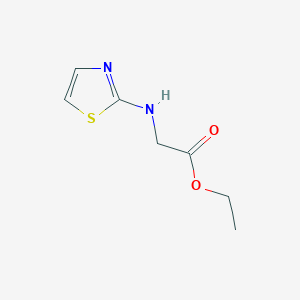
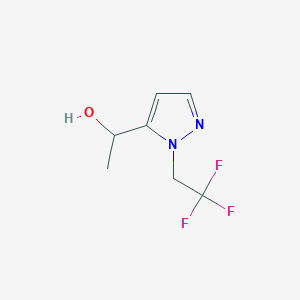
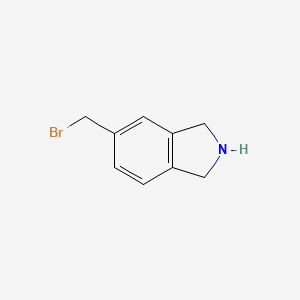
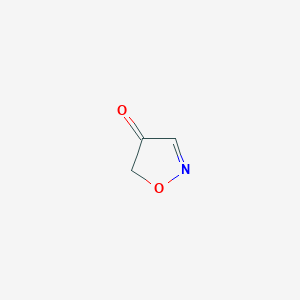
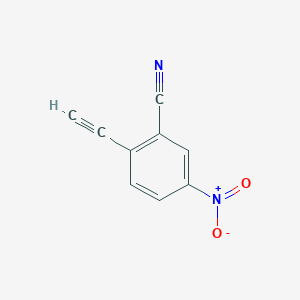
![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
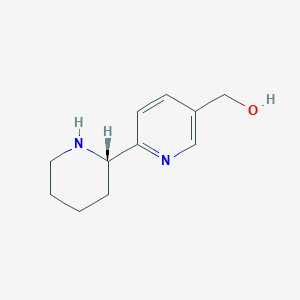
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)

